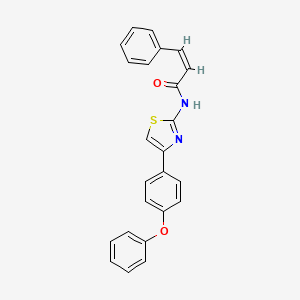

(Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide

描述

属性

IUPAC Name |

(Z)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c27-23(16-11-18-7-3-1-4-8-18)26-24-25-22(17-29-24)19-12-14-21(15-13-19)28-20-9-5-2-6-10-20/h1-17H,(H,25,26,27)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWATVDSMGSRHG-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole intermediate.

Formation of the Phenylacrylamide Moiety: The final step involves the condensation of the thiazole derivative with a phenylacrylamide precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thiazole ring or the phenylacrylamide moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

科学研究应用

Chemistry

In chemistry, (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits promising activity against certain biological targets, making it a candidate for further investigation in drug discovery and development.

Medicine

In the field of medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further research into its mechanism of action and efficacy.

Industry

Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

作用机制

The mechanism of action of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Structural Analogues in the Thiazole Family

2.1.1 Thiazol-2-yl Benzamides () Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the thiazole core with the target compound but differ in substituents. These analogs feature benzamide or isonicotinamide groups instead of acrylamide, with pyridinyl and morpholine/polyamine side chains. Key distinctions include:

- Synthetic Yields : The analogs in were synthesized in unspecified yields but characterized via HRMS and NMR, suggesting robust purity protocols. The target compound’s synthesis (inferred from ) may require stereoselective coupling, which could lower yields .

Table 1: Comparison of Thiazole Derivatives

Acrylamide-Containing Analogs ()

The compound (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) shares the (Z)-acrylamide configuration but incorporates a nitro group and thienyl substituent. Differences include:

- Electron-Withdrawing Groups : The nitro group in 5112 may reduce electron density at the acrylamide, altering reactivity compared to the target’s phenyl group.

Urea-Thiazole Hybrids ()

Compounds 11a–11o feature urea linkages instead of acrylamide, with diverse aryl substituents (e.g., trifluoromethyl, chloro). Key contrasts:

- Synthetic Efficiency : Yields for urea-thiazole derivatives (83.7–88.2%) suggest efficient protocols, whereas acrylamide synthesis (e.g., ) may face challenges in stereochemical purity .

Triazole-Thiones and Alkylated Derivatives ()

Compounds 7–9 and 10–15 feature triazole-thione cores with sulfonyl and fluorophenyl groups. Unlike the target’s thiazole-acrylamide system, these analogs prioritize sulfur-based interactions and aromatic stacking. Their IR spectra (e.g., C=S at 1243–1258 cm⁻¹) highlight distinct electronic profiles compared to the acrylamide’s C=O (~1663 cm⁻¹ in benzamides) .

常见问题

Q. What are the optimal synthetic routes for (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide?

The synthesis typically involves coupling acrylamide derivatives with thiazole intermediates under controlled conditions. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., phenoxyphenyl-substituted analogs) in ethanol or methanol .

- Acrylamide conjugation : Michael addition or nucleophilic substitution reactions between thiazole-2-amine and activated acryloyl chlorides. Catalysts like triethylamine or DMAP improve yields .

- Z-isomer control : Use of stereoselective conditions (e.g., low-temperature reactions or chiral catalysts) to favor the (Z)-configuration .

Q. How is structural confirmation performed for this compound?

Standard analytical techniques include:

- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms stereochemistry (e.g., coupling constants for acrylamide protons) and substituent integration .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays focus on:

- Anticancer activity : Caspase-dependent apoptosis assays (e.g., flow cytometry for caspase-3/7 activation) and cytotoxicity screens (MTT assays) in cancer cell lines .

- Target engagement : Fluorescence polarization or SPR to measure binding affinity to kinases or receptors .

Advanced Research Questions

Q. How can pharmacokinetic properties like solubility and bioavailability be optimized?

Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in morpholine- or pyridine-containing analogs .

- Nanocarrier systems : Liposomal encapsulation or PEGylation to improve plasma stability, based on studies of similar thiazole derivatives .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

Q. What structural modifications enhance target selectivity?

SAR studies suggest:

Q. What methodologies assess in vivo toxicity and metabolic stability?

Q. How does stereochemistry influence biological activity?

The (Z)-isomer typically shows higher activity due to:

Q. What computational tools predict binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。